Cas no 84-37-7 (methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate)

methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate structure
84-37-7 structure
Productnaam:methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate
CAS-nummer:84-37-7
MF:C21H26N2O3
MW:354.442745685577
CID:989354
PubChem ID:251562

methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • methyl (3beta,16alpha,17alpha)-17-hydroxyyohimban-16-carboxylate
    • (3β)-17α-Hydroxyyohimban-16β-carboxylic acid methyl ester
    • Pseudoyohimbine
    • PJ26Z3D476
    • NSC-72116
    • 3.beta.-Yohimban-16.alpha.-carboxylic acid, methyl ester
    • methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
    • PSEUDO-YOHIMBINE [EP IMPURITY]
    • NSC72116
    • PSEUDOYOHIMBINE [MI]
    • METHYL 17.ALPHA.-HYDROXY-3.BETA.-YOHIMBAN-16.ALPHA.-CARBOXYLATE
    • Methyl (3beta,16alpha)-17-hydroxyyohimban-16-carboxylate
    • 84-37-7
    • Pseudoyohimbin
    • NCGC00025018-09
    • YOHIMBINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • Yohimban-16-carboxylic acid, methyl ester, (3.beta.,16.alpha.,17.alpha.)-
    • .psi.-Yohimbine
    • methyl hydroxy[?]carboxylate
    • UNII-PJ26Z3D476
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (3beta,16alpha)-
    • NSC 72116
    • (3R)-17alpha-hydroxyyohimban-16alpha-carboxylic acid methyl ester
    • SCHEMBL564021
    • Q27286581
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, (3.beta.,16.alpha.,17.alpha.)-
    • (3beta)-17alpha-hydroxyyohimban-16alpha-carboxylic acid methyl ester
    • DTXSID701018972
    • CHEBI:141949
    • CHEMBL4296988
    • 3-EPIYOHIMBINE
    • (3beta)-17alpha-Hydroxyyohimban-16beta-carboxylic acid methyl ester
    • Inchi: InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17+,18-,19+/m0/s1
    • InChI-sleutel: BLGXFZZNTVWLAY-AECJZGCLSA-N
    • LACHT: COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Berekende eigenschappen

  • Exacte massa: 354.19434270g/mol
  • Monoisotopische massa: 354.19434270g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 555
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 65.6Ų

Experimentele eigenschappen

  • Smeltpunt: 293° (corr, Maquenne block); mp 268° (open capillary); mp 252-256° (van Tamelen)
  • Specifieke rotatie: D19 +27° (pyridine)
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Taizhou Jiayin Chemical Co., Ltd
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